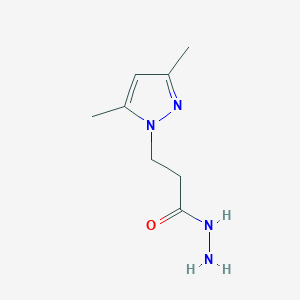

3-(3,5-二甲基-1H-吡唑-1-基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

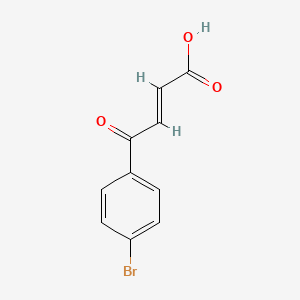

The synthesis of pyrazole derivatives, which are similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide", involves the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate. This process results in stereoselective ring opening, yielding propanohydrazides with high yields (Turk et al., 2002)(Turk et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed through various techniques. For instance, a study on a similar pyrazole derivative, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, detailed its structure using FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction (XRD) (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives are influenced by their structural characteristics. For example, the planarity of CH3 groups linked to the N atom in similar compounds supports high reactivities in their free base and cationic species (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Physical Properties Analysis

Physical properties such as solvation energy, stability in solution, and vibrational modes are crucial for understanding the behavior of pyrazole derivatives in various environments. The solvation energy and stability in solution of similar compounds have been thoroughly studied, highlighting their potential in various applications (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity and potential as ligands in coordination chemistry, are of significant interest. Their reactivity is influenced by the molecular structure, as shown in the synthesis and characterization of various derivatives (Karrouchi et al., 2020)(Karrouchi et al., 2020).

科学研究应用

合成和结构分析:

- Turk 等人(2002 年)探索了二甲基 5-芳基-2,3-二氢-3,3-二甲基-1-氧代-1H,5H-吡唑并[1,2-a]吡唑-6,7-二羧酸酯与肼合剂的立体选择性开环,得到高收率的丙酰肼,并确定了一种衍生物的 X 射线结构 (Turk 等人,2002)。

抗氧化性能:

- Karrouchi 等人(2019 年)合成了一系列与肼反应的 3,5-二甲基-1H-吡唑衍生物,发现一些化合物表现出显着的抗氧化活性,特别是在自由基清除能力和铁结合能力方面 (Karrouchi 等人,2019)。

抗菌活性:

- Al-Smaisim(2012 年)研究了一系列 3,5-二甲基-1H-吡唑衍生物的抗菌性能,发现它们对各种细菌种类表现出良好的抗菌活性 (Al-Smaisim,2012)。

腐蚀抑制:

- El Arrouji 等人(2020 年)研究了二甲基-1H-吡唑衍生物作为盐酸中低碳钢的腐蚀抑制剂,展示了显着的抑制效率和吸附行为 (El Arrouji 等人,2020)。

金属大环配合物:

- Guerrero 等人(2008 年)合成了新的 3,5-二甲基吡唑杂化配体和钯(II)配合物,表征了它们的结构并研究了它们在溶液中的稳定性和构象 (Guerrero 等人,2008)。

杀菌活性:

- Xiaodong Yang(2008 年)制备了十二种含有吡唑环的新型腙衍生物,其中一些显示出中等的杀菌活性 (Yang,2008)。

配合物形成研究:

- Khachatryan 等人(2017 年)探索了 3-(3,5-二甲基-1H-吡唑-1-基)丁醛肟的合成及其与 PdCl2 的配合物形成,还研究了它的热稳定性和抗惊厥特性 (Khachatryan 等人,2017)。

抗癌活性:

- Metwally 等人(2016 年)合成了一系列基于 3-(3,5-二甲基-1H-吡唑-1-基)-3-氧代丙腈的衍生物,评估了它们的抗癌活性并提出了它们的形成机制 (Metwally 等人,2016)。

安全和危害

There is no specific safety and hazard information available for “3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide”. However, Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product3.

未来方向

There is no specific information available about the future directions of research involving “3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide”. However, given its unique properties, it may have potential applications in various fields of research and industry4.

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-5-7(2)12(11-6)4-3-8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNFPQNUBZTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358808 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |

CAS RN |

313050-27-0 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)